molecular formula C12H10N4OS B2697182 6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 2379994-88-2

6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

Cat. No.: B2697182
CAS No.: 2379994-88-2
M. Wt: 258.3
InChI Key: FSEXDRPDPJLBPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic approaches exist for the preparation of triazolothiadiazine derivatives. These methods involve cyclization reactions and fusion of triazole and thiadiazine rings. Notably, the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters leads to the annulation of the triazole ring on the thiadiazole core .


Molecular Structure Analysis

The molecular structure of 6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol consists of a triazolothiadiazine nucleus. This core is characterized by its ability to manifest substituents around a defined three-dimensional scaffold. The fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring result in four isomeric structural variants .


Chemical Reactions Analysis

Research has explored the chemical reactivity of related compounds. For instance, pyrazolyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-pyran-2-one derivatives were synthesized and evaluated for their antibacterial and antifungal activities .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing pyridazine derivatives due to their biological properties. Studies involve synthesis techniques, crystal structure characterization, density functional theory (DFT) calculations, and Hirshfeld surface analysis. These compounds are synthesized and characterized by spectroscopic methods and crystallography, providing insights into their structural and electronic properties, which are crucial for understanding their interactions with biological targets (Sallam et al., 2021).

Antitumor Activity

Derivatives of 6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol have been synthesized and shown to exhibit antitumor activity against various cancer cell lines. The antineoplastic activity of these compounds suggests their promise as core structures for developing new anticancer agents. This indicates a potential for these compounds to serve as a basis for new therapeutic options in cancer treatment (Yanchenko et al., 2020).

Antibacterial and Antioxidant Activities

Studies also reveal that these derivatives possess antibacterial and antioxidant properties. The evaluation of these activities is crucial for developing new drugs that can combat resistant strains of bacteria and reduce oxidative stress in cells. These compounds have been analyzed for their efficacy against specific bacteria and their capacity to act as antioxidants, highlighting their potential in developing treatments for infections and diseases caused by oxidative damage (Anusevičius et al., 2015).

Antimicrobial Activity

Some novel fused heterocyclic derivatives of 1,2,4-triazolo[3,4-b][1,3,4] thiadiazine have been synthesized and shown promising antimicrobial activity. This activity is significant for the development of new antimicrobial agents, which are desperately needed in the face of rising antibiotic resistance (Sahu et al., 2014).

Future Directions

Researchers interested in developing new biologically active entities can explore 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs. In silico pharmacokinetic and molecular modeling studies can guide rational drug design and development for multifunctional diseases .

Properties

IUPAC Name

6-(2-methoxyphenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-17-10-5-3-2-4-8(10)9-6-7-11-13-14-12(18)16(11)15-9/h2-7H,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEXDRPDPJLBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=NNC3=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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